The biological activity of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid primarily stems from its role as a building block in peptide synthesis. Peptides synthesized using this compound may exhibit various biological functions depending on their sequence and structure. The cyclopentyl moiety may influence the conformation and stability of peptides, potentially affecting their interactions with biological targets. Research indicates that modified amino acids can enhance the pharmacological properties of peptides, such as increased stability and bioavailability .
The synthesis of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid typically involves:
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid finds numerous applications in scientific research:
Studies investigating the interactions of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid focus on its role in peptide binding and activity. The unique structural features imparted by the cyclopentyl group may enhance binding affinities toward specific receptors or enzymes, influencing biological outcomes. Additionally, research into the self-assembly properties of Fmoc-modified peptides has revealed potential for creating nanostructured materials with tailored functionalities .
Several compounds share structural similarities with Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Fmoc-(S)-2-amino-4,4-difluorobutyric acid | C19H17F2NO4 | Contains difluorobutyric acid; enhances lipophilicity. |
| Fmoc-(R)-2-amino-4-cyclopentylbutanoic acid | C24H27NO4 | Enantiomer of the target compound; similar applications in peptide synthesis. |
| Fmoc-(R)-2-amino-4-cyclobutylbutanoic acid | C24H27NO4 | Similar cyclobutyl structure; used in similar synthetic pathways. |
The uniqueness of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid lies in its specific cyclopentyl substituent, which may confer distinct steric and electronic properties compared to other derivatives, influencing both its reactivity and biological activity .
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid (CAS No. 2349655-85-0) is characterized by a chiral center at the C2 position, conferring strict (S)-stereochemistry. The IUPAC name, (2S)-4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, reflects its four-component structure:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₂₇NO₄ | |
| Molecular weight | 393.48 g/mol | |
| LogP (partition coefficient) | 4.95–5.17 | |
| Rotatable bonds | 7–8 | |
| Hydrogen bond acceptors | 3 | |
| Topological polar surface area | 75.6–76 Ų |
The cyclopentyl group introduces steric bulk and lipophilicity (LogP ~5), enhancing membrane permeability and resistance to proteolytic degradation compared to linear alkyl chains. Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the cyclopentane ring, which minimizes torsional strain and stabilizes peptide secondary structures.
The (S)-configuration at C2 ensures compatibility with ribosomal biosynthesis machinery when incorporated into peptide sequences. Enantiomeric purity (>98% ee) is critical, as the (R)-isomer (CAS No. N/A) exhibits divergent binding affinities and metabolic stability. X-ray crystallography of Fmoc-protected derivatives reveals planar alignment of the Fmoc group with the peptide backbone, optimizing π-π stacking interactions during solid-phase synthesis.
The determination of three-dimensional structures through X-ray crystallography represents the gold standard for molecular structural characterization. For fluorenylmethyloxycarbonyl-protected amino acids, including Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, systematic crystallization approaches have been developed that build upon established protocols for related compounds [1] [2] [3].
Systematic studies of Fmoc-protected amino acids have revealed consistent crystallographic patterns. For example, Fmoc-L-serine crystallizes in the monoclinic space group P21 with unit cell dimensions a = 5.843 Å, b = 11.937 Å, c = 15.042 Å, and β = 96.19° [5]. Similar Fmoc-protected amino acids commonly adopt monoclinic or orthorhombic crystal systems, depending on the nature of the side chain substituent [6] [2].
The presence of the cyclopentyl group in Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid introduces additional steric considerations that influence crystal packing arrangements. Five-membered ring systems typically exhibit conformational flexibility, which can lead to multiple possible crystal forms or polymorphs [7]. The molecular volume and packing efficiency are significantly influenced by the cyclopentyl substituent, potentially favoring crystal systems that accommodate the bulky hydrophobic side chain.
Comprehensive analysis of Fmoc amino acid crystal structures reveals characteristic supramolecular assembly patterns [6]. Hirshfeld surface analysis of related compounds indicates that H...H, C...H/H...C, and O...H/H...O interactions constitute the major contributions to the total surface area in Fmoc systems [6]. The fluorenyl groups typically engage in π-π stacking interactions, while the carboxyl and amino functionalities form extensive hydrogen bonding networks.
For Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, the expected hydrogen bonding patterns would include:
| Interaction Type | Distance Range (Å) | Angle Range (°) | Structural Significance |
|---|---|---|---|
| N-H...O=C | 2.8-3.2 | 160-180 | Primary amide hydrogen bonding |
| O-H...O=C | 2.6-3.0 | 150-170 | Carboxyl group interactions |
| C-H...O | 3.2-3.6 | 120-160 | Weak hydrogen bonding |
| C-H...π | 3.0-4.0 | 90-180 | Aromatic interactions with fluorenyl |
The solid-state conformation of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid provides crucial insights into the preferred molecular geometry. The fluorenyl protecting group typically adopts an extended conformation to minimize steric interactions with the amino acid backbone [6] [2]. The cyclopentyl ring system can adopt envelope or twist conformations, with the specific conformation stabilized by crystal packing forces [7] [8].
Crystal structure analysis would reveal the torsion angles characterizing the cyclopentyl group orientation relative to the butanoic acid backbone. The side chain conformation is particularly important for understanding the compound's behavior in peptide synthesis applications, as it influences the accessibility of the amino group during coupling reactions.
Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamics of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. The proton NMR spectrum exhibits characteristic resonance patterns that can be systematically assigned based on established chemical shift correlations [9] [10].
The fluorenyl moiety produces distinctive aromatic signals in the 7.2-7.8 ppm region, with the characteristic pattern of eight aromatic protons displaying complex multipicity due to magnetic non-equivalence [11] [5]. The fluorenyl CH proton appears as a triplet around 4.2 ppm, while the OCH2 protons resonate as a doublet in the same region [12] [11].
For the cyclopentyl substituent, characteristic chemical shift patterns emerge:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Cyclopentyl CH | 1.8-2.0 | multiplet | 1H | Ring methine |
| Cyclopentyl CH2 (α) | 1.6-1.8 | multiplet | 2H | Adjacent to ring junction |
| Cyclopentyl CH2 (β) | 1.4-1.6 | multiplet | 4H | Ring methylenes |
| Cyclopentyl CH2 (γ) | 1.2-1.4 | multiplet | 2H | Remote methylenes |
| α-CH | 4.2-4.4 | multiplet | 1H | Amino acid backbone |
The cyclopentyl ring protons typically appear as complex multiplets in the 1.2-2.0 ppm region due to the conformational flexibility and magnetic non-equivalence of the ring system [14] [15]. The pattern reflects the envelope and twist conformations accessible to the five-membered ring, with rapid interconversion on the NMR timescale.
Carbon-13 NMR spectroscopy provides complementary structural information with enhanced resolution for carbon environments. The characteristic chemical shifts for Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid reflect the diverse electronic environments present in the molecule [11] [5].
The fluorenyl carbons appear in the aromatic region (120-144 ppm), while the carboxyl carbon resonates around 175 ppm [11]. The cyclopentyl carbons exhibit distinctive chemical shifts in the aliphatic region:
| Carbon Environment | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Carboxyl C=O | 174-176 | Acid carbonyl |
| Urethane C=O | 156-158 | Fmoc carbonyl |
| Fluorenyl aromatic | 120-144 | Aromatic carbons |
| OCH2 | 66-68 | Fmoc methylene |
| Fluorenyl CH | 46-48 | Fluorenyl methine |
| α-Carbon | 54-56 | Amino acid backbone |
| Cyclopentyl carbons | 26-40 | Ring carbons |
Two-dimensional NMR experiments provide enhanced structural characterization capabilities for complex molecules like Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. Correlation spectroscopy (COSY) experiments establish through-bond connectivity patterns, particularly valuable for assigning the cyclopentyl ring system signals [16].
Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded carbon-hydrogen pairs, providing definitive assignment of CH, CH2, and CH3 groups [16]. For the cyclopentyl system, HSQC data distinguishes between the various methylene environments and confirms the stereochemical assignments.
Recent advances in carbon-13 direct detection NMR spectroscopy have demonstrated enhanced capabilities for characterizing amino acid side chains in complex molecules [16]. These protonless methods can provide superior resolution for carbon signals in crowded spectral regions, particularly beneficial for cycloalkyl substituents.
Specialized oxygen-17 NMR investigations of Fmoc-protected amino acids have provided unique insights into hydrogen bonding and electronic structure [17] [11] [5]. Studies of related Fmoc compounds reveal that oxygen-17 quadrupole coupling constants (CQ) range from 7.05-8.35 MHz for carboxyl and carbonyl oxygen environments [5].
For Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid, oxygen-17 NMR would be expected to show two distinct oxygen environments: the carboxyl oxygen (CQ ≈ 7.2 MHz) and the urethane carbonyl oxygen (CQ ≈ 8.1 MHz) [5]. The chemical shift parameters provide information about hydrogen bonding interactions and electronic environment differences between solid and solution states.
Computational chemistry approaches provide essential insights into the conformational preferences and electronic properties of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. Density functional theory (DFT) calculations using functionals such as B3LYP and M06-2X with appropriate basis sets (6-31+G(d,p) or 6-311+G(d,p)) have proven effective for studying amino acid conformations [5] [18] [8].
The cyclopentyl ring system presents particular computational challenges due to its conformational flexibility. Five-membered rings can adopt envelope and twist conformations with relatively low interconversion barriers [7] [8]. DFT calculations typically reveal multiple low-energy conformers within 2-3 kcal/mol of each other, reflecting the conformational diversity accessible to the cyclopentyl substituent.
Systematic exploration of the conformational space for cyclopentyl-containing compounds reveals complex potential energy surfaces [8]. For five-membered carbocyclic rings, computational studies demonstrate that ring puckering coordinates follow well-defined pathways between envelope and twist forms [7].
The conformational preferences of the cyclopentyl group in Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid are influenced by several factors:
| Conformational Factor | Energy Contribution (kcal/mol) | Structural Impact |
|---|---|---|
| Ring puckering | 0.5-2.0 | Envelope vs. twist preferences |
| Side chain rotation | 1.0-3.0 | Cyclopentyl orientation |
| Backbone flexibility | 0.8-2.5 | Amino acid conformation |
| Solvent interactions | 1.5-4.0 | Hydration effects |
Molecular dynamics simulations provide dynamic perspectives on the conformational behavior of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid in solution. Classical molecular mechanics force fields, properly parameterized for amino acid systems, can capture the essential features of cyclopentyl ring dynamics [19].
Recent developments in reactive force fields (ReaxFF) and ab initio molecular dynamics (AIMD) offer enhanced accuracy for studying conformational transitions [20]. These methods can model the complete range of cyclopentyl ring conformations and their interconversion kinetics under physiological conditions.
Quantum chemical calculations reveal the electronic effects of the cyclopentyl substituent on the amino acid framework. The electron-donating nature of the alkyl group influences the electron density distribution around the amino acid backbone, potentially affecting reactivity in peptide synthesis applications [21].
Natural bond orbital (NBO) analysis and molecular electrostatic potential calculations provide quantitative measures of electronic effects. The cyclopentyl group typically exhibits σ-donor character, increasing electron density on the amino acid α-carbon and potentially influencing stereochemical stability during synthesis.
The influence of solvent environment on the conformational preferences of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid requires careful computational treatment. Implicit solvation models such as the Polarizable Continuum Model (PCM) capture bulk solvent effects on molecular geometry and energetics [5].
Explicit solvation studies using water molecules reveal specific hydration patterns around the polar functional groups. The hydrophobic cyclopentyl substituent tends to adopt conformations that minimize contact with aqueous solvent, influencing the overall molecular conformation in solution.
Comparative computational studies with other cycloalkyl-substituted amino acids provide context for understanding cyclopentyl-specific effects. Cyclopropyl, cyclobutyl, and cyclohexyl analogs exhibit distinct conformational preferences and electronic properties [22] [23] [24].
The five-membered ring system occupies an intermediate position in terms of conformational flexibility and steric bulk. Unlike the rigid cyclopropyl group or the conformationally locked cyclohexyl system, the cyclopentyl substituent provides moderate conformational restriction while maintaining synthetic accessibility and chemical stability.